molecular formula C18H25ClN4O3S B10989183 C18H25ClN4O3S

C18H25ClN4O3S

Cat. No.: B10989183
M. Wt: 412.9 g/mol
InChI Key: FQRPENQWLLIIQH-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains a variety of functional groups, including a chlorophenoxy group, a hydroxypropyl group, and a triazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorophenol, 2-hydroxypropyl bromide, and 1,2,4-triazole.

    Reaction Conditions: The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol group, followed by nucleophilic substitution with 2-hydroxypropyl bromide to form the chlorophenoxypropyl intermediate.

    Formation of the Triazole Ring: The intermediate is then reacted with 1,2,4-triazole under acidic conditions to form the triazole ring.

    Final Steps:

Chemical Reactions Analysis

3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide: undergoes various types of chemical reactions:

Scientific Research Applications

3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide: has a wide range of scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, it is used to study the effects of triazole-containing compounds on biological systems, including their potential as enzyme inhibitors or receptor ligands.

    Medicine: In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: In industry, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors that are sensitive to triazole-containing molecules. It can inhibit enzyme activity by binding to the active site or allosteric sites.

    Pathways Involved: The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions.

Comparison with Similar Compounds

3-(5-{[(2R)-3-(4-chlorophenoxy)-2-hydroxypropyl]sulfanyl}-4-(2-methylpropyl)-4H-1,2,4-triazol-3-yl)propanamide: can be compared with other similar compounds:

    Similar Compounds: Similar compounds include other triazole derivatives such as , , and .

    Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H25ClN4O3S

Molecular Weight

412.9 g/mol

IUPAC Name

4-(5-chloro-1-propan-2-ylindole-2-carbonyl)-N,N-dimethylpiperazine-1-sulfonamide

InChI

InChI=1S/C18H25ClN4O3S/c1-13(2)23-16-6-5-15(19)11-14(16)12-17(23)18(24)21-7-9-22(10-8-21)27(25,26)20(3)4/h5-6,11-13H,7-10H2,1-4H3

InChI Key

FQRPENQWLLIIQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)C=C1C(=O)N3CCN(CC3)S(=O)(=O)N(C)C

Origin of Product

United States

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